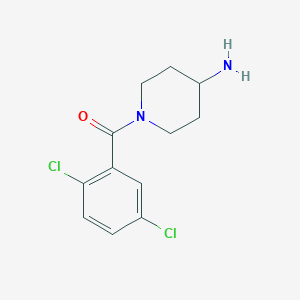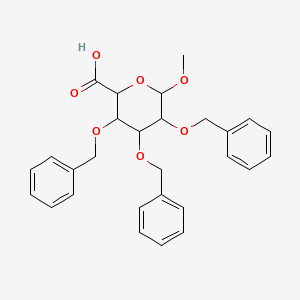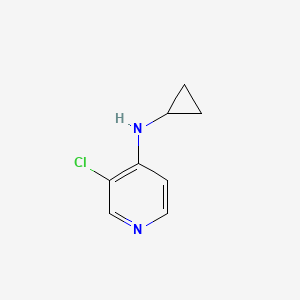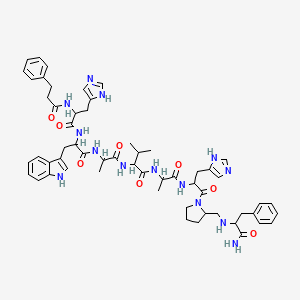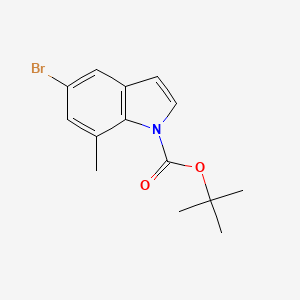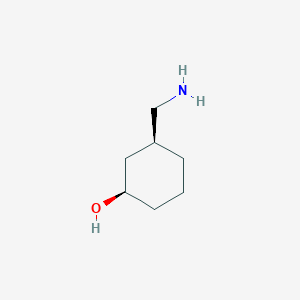
cis-3-(Aminomethyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-(Aminomethyl)cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative where an aminomethyl group is attached to the third carbon of the cyclohexane ring in a cis configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Aminomethyl)cyclohexanol can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions to form β-enaminoketones. These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives using catalysts such as Raney nickel. This method allows for the efficient production of the desired compound under controlled conditions .
化学反应分析
Types of Reactions: cis-3-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different aminocyclohexanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various aminocyclohexanol isomers.
Substitution: Formation of N-substituted cyclohexanol derivatives.
科学研究应用
cis-3-(Aminomethyl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
作用机制
The mechanism of action of cis-3-(Aminomethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and cellular responses .
相似化合物的比较
cis-2-Aminomethyl-cyclohexanol: Similar in structure but with the aminomethyl group attached to the second carbon.
trans-3-(Aminomethyl)cyclohexanol: The trans isomer of the compound with different spatial orientation.
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol: A derivative with additional methyl groups on the cyclohexane ring
Uniqueness: cis-3-(Aminomethyl)cyclohexanol is unique due to its specific spatial configuration, which can result in distinct chemical reactivity and biological activity compared to its isomers and derivatives. This uniqueness makes it valuable in stereoselective synthesis and in the development of chiral drugs and catalysts.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(1R,3S)-3-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |
InChI 键 |
WFTIZANRIDXCBN-NKWVEPMBSA-N |
手性 SMILES |
C1C[C@@H](C[C@@H](C1)O)CN |
规范 SMILES |
C1CC(CC(C1)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
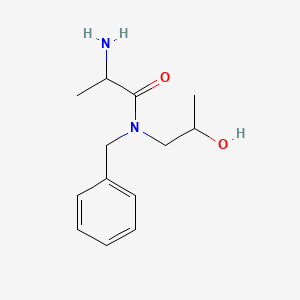
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
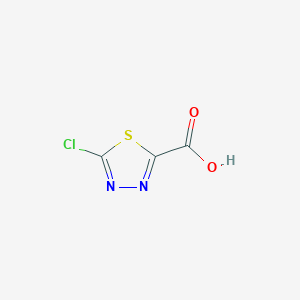

![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
